Allyl 4-bromobenzyl sulfide
Overview
Description
Allyl 4-bromobenzyl sulfide: is an organic compound with the molecular formula C10H11BrS .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 4-bromobenzyl sulfide can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with allyl mercaptan in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Allyl 4-bromobenzyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and in the presence of a base.
Oxidation Reactions: Reagents such as or are used.
Cross-Coupling Reactions: Palladium catalysts and aryl boronic acids are typically employed.
Major Products:
Substitution Reactions: Products include or .
Oxidation Reactions: Products include and .
Cross-Coupling Reactions: Products include biaryl compounds .
Scientific Research Applications
Chemistry: Allyl 4-bromobenzyl sulfide is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules through cross-coupling reactions.
Biology: Its sulfur-containing structure can be modified to create derivatives with antimicrobial or anticancer properties .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may serve as a precursor for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of allyl 4-bromobenzyl sulfide involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the sulfur atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
- Allyl 4-chlorobenzyl sulfide
- Allyl 4-fluorobenzyl sulfide
- Allyl 4-iodobenzyl sulfide
Comparison: Allyl 4-bromobenzyl sulfide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is more reactive in substitution and cross-coupling reactions, making this compound a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-(prop-2-enylsulfanylmethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIFQOUHVMLSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.